N-(4-aminobutyl)-2-bromoacetamide
Description
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Properties
Molecular Formula |
C6H13BrN2O |
|---|---|
Molecular Weight |
209.08 g/mol |
IUPAC Name |
N-(4-aminobutyl)-2-bromoacetamide |
InChI |
InChI=1S/C6H13BrN2O/c7-5-6(10)9-4-2-1-3-8/h1-5,8H2,(H,9,10) |
InChI Key |
WNGZQMKZVLWGOD-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNC(=O)CBr)CN |
Origin of Product |
United States |
Pathway Enrichment and Network Analysis:the Predicted Targets Are Mapped to Known Biological Pathways Using Databases Such As Kegg and Reactome. Statistical Methods Are then Applied to Identify Pathways That Are Significantly Enriched with the Predicted Targetsnih.gov. This Analysis Can Reveal the Cellular Processes Most Likely to Be Modulated by N 4 Aminobutyl 2 Bromoacetamide. for Instance, if Multiple Predicted Targets Are Components of the Ubiquitin Proteasome System or a Specific Signaling Cascade, It Suggests the Compound S Activity is Concentrated in That Area. the 4 Aminobutyl Group, Being a Structural Mimic of Parts of Polyamines Like Spermidine, Might Suggest an Interaction with Pathways Involving Polyamine Metabolism or Functions, Such As the Hypusination of Eif5anih.govnih.govresearchgate.netmdpi.com.
Table 3: Example of a Pathway Enrichment Analysis Based on Predicted Targets
| Pathway Name (KEGG) | p-value | Associated Predicted Targets |
| Ubiquitin-mediated proteolysis | 1.2e-5 | UCHL1, Cysteine Proteases |
| MAPK signaling pathway | 8.5e-4 | EGFR, BTK |
| Lysosome | 2.1e-3 | Cathepsin B |
| Arginine and proline metabolism | 9.8e-3 | Transglutaminase, Polyamine pathway enzymes |
By integrating these diverse cheminformatics approaches, a robust, hypothesis-driven profile of the potential biological targets and affected pathways of N-(4-aminobutyl)-2-bromoacetamide can be constructed, guiding subsequent experimental validation and elucidating its mechanism of action.
Synthetic Methodologies and Chemical Modifications of N 4 Aminobutyl 2 Bromoacetamide
Established Synthetic Routes for N-(4-aminobutyl)-2-bromoacetamide
The synthesis of this compound typically involves the acylation of a protected diamine followed by deprotection. A common and logical approach commences with a commercially available, mono-protected 1,4-diaminobutane, such as N-Boc-1,4-diaminobutane. In this method, the free amino group of the protected diamine is reacted with an activated form of bromoacetic acid, most commonly bromoacetyl chloride or bromoacetic anhydride, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine (DIPEA) to neutralize the hydrobromic acid byproduct. The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) at reduced temperatures to minimize side reactions.
Following the formation of the bromoacetamide, the Boc protecting group is removed under acidic conditions, for instance, using trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent. This two-step process provides this compound, often as a salt (e.g., hydrobromide or trifluoroacetate), which can be used directly or neutralized for subsequent reactions.
An alternative route could involve the direct acylation of 1,4-diaminobutane. However, this approach is less favored due to the high probability of diacylation, leading to the formation of the undesired N,N'-bis(bromoacetyl)-1,4-diaminobutane. Achieving mono-acylation would necessitate using a large excess of the diamine and careful control of reaction conditions, making purification more challenging.
A summary of a plausible synthetic approach is presented in Table 1.
Table 1: Plausible Synthetic Route for this compound
| Step | Reactants | Reagents & Conditions | Product |
| 1. Acylation | N-Boc-1,4-diaminobutane, Bromoacetyl chloride | Triethylamine, Dichloromethane, 0 °C to room temperature | N-(4-(N-Boc-amino)butyl)-2-bromoacetamide |
| 2. Deprotection | N-(4-(N-Boc-amino)butyl)-2-bromoacetamide | Trifluoroacetic acid, Dichloromethane, room temperature | This compound trifluoroacetate (B77799) salt |
Strategies for Functionalization via the Aminobutyl Moiety
The primary amino group of the aminobutyl moiety serves as a key handle for a variety of chemical modifications, allowing for the attachment of diverse functional units.
Amidation and Peptidic Coupling Reactions
The terminal amine of this compound can readily undergo amidation reactions with carboxylic acids. These reactions are typically facilitated by standard peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. bachem.com A wide array of coupling reagents can be employed for this purpose, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. bachem.comsigmaaldrich.com Phosphonium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for more challenging couplings. sigmaaldrich.com
This strategy is fundamental for constructing peptide-based probes, where a specific peptide sequence can be coupled to the aminobutyl linker of this compound. The resulting conjugate would possess a peptide for molecular recognition and a reactive bromoacetyl group for covalent modification of a target protein.
Table 2: Common Coupling Reagents for Amidation
| Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, DIC | Cost-effective; often used with additives like HOBt. |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency; suitable for sterically hindered amino acids. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | Fast reaction rates; highly effective for difficult couplings. sigmaaldrich.com |
Orthogonal Ligand Incorporation for Advanced Probes
For the synthesis of more complex molecular probes, an orthogonal protection strategy is essential. bham.ac.uknih.gov This involves the use of protecting groups that can be removed under different conditions, allowing for the sequential modification of different functional groups within the same molecule. bham.ac.uknih.gov In the context of this compound, the primary amine could be temporarily protected with a group that is stable to the conditions used to form the bromoacetamide but can be selectively removed later.
For instance, if the aminobutyl moiety is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, this can be removed using a mild base like piperidine, leaving other acid-labile protecting groups (e.g., Boc) or benzyl-type protecting groups intact. nih.gov This allows for the specific functionalization of the aminobutyl amine after other synthetic steps have been completed. This approach is particularly valuable in solid-phase peptide synthesis (SPPS), where a resin-bound peptide can be elaborated with the bromoacetyl functionality at a specific position. ucdavis.edusigmaaldrich.com
Site-Specific Conjugation using Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for conjugation. organic-chemistry.orgwikipedia.orgbroadpharm.com To utilize this chemistry, either the aminobutyl moiety of this compound needs to be modified to bear an azide (B81097) or an alkyne, or the molecule to be attached must possess one of these functional groups.
For example, the primary amine of this compound can be converted into an azide through a diazo transfer reaction, although this can be challenging. A more common approach would be to react the amine with an activated carboxylic acid that already contains an azide or a terminal alkyne. For instance, coupling with azidoacetic acid or pent-4-ynoic acid using standard peptide coupling methods would yield a bromoacetamide derivative poised for a click reaction. These derivatives can then be reacted with a molecule containing the complementary functional group (an alkyne for the azide derivative, or an azide for the alkyne derivative) in the presence of a copper(I) catalyst to form a stable triazole linkage. tcichemicals.comlumiprobe.com This methodology is prized for its high yield, tolerance of a wide range of functional groups, and biocompatibility under certain conditions. organic-chemistry.orgbroadpharm.com
Approaches for Modulating the Reactivity of the Bromoacetyl Moiety
The bromoacetyl group is a key feature of this compound, acting as a soft electrophile that readily reacts with soft nucleophiles, most notably the thiol groups of cysteine residues in proteins. youtube.com The reactivity of this group can, however, be modulated to control the rate and specificity of conjugation.
The reactivity of α-haloacetamides is influenced by the nature of the halogen and the electronic properties of the adjacent carbonyl group. youtube.comyoutube.com The bromoacetyl group is generally more reactive than a chloroacetyl group but less reactive than an iodoacetyl group. The rate of reaction with nucleophiles can also be influenced by the reaction conditions, such as pH. For instance, the reaction with thiols is typically faster at a slightly basic pH where the thiol is deprotonated to the more nucleophilic thiolate anion.
The presence of the adjacent amide carbonyl group activates the α-carbon towards nucleophilic substitution. youtube.com The electron-withdrawing nature of the carbonyl group polarizes the C-Br bond and stabilizes the transition state of the SN2 reaction. youtube.com The reactivity can be further tuned by introducing different substituents on the nitrogen of the acetamide (B32628), although in the case of this compound, this position is part of the aminobutyl linker.
A key aspect of modulating reactivity lies in the choice of the nucleophile and the reaction environment. While the bromoacetyl group is highly reactive towards thiols, it can also react with other nucleophiles such as histidine and methionine residues, albeit at a slower rate. By carefully controlling the pH and reaction time, a degree of selectivity for cysteine modification can be achieved.
Furthermore, the "α-effect," where an atom adjacent to the nucleophilic center possesses a lone pair of electrons, can enhance nucleophilicity. nih.govyoutube.com This is relevant when considering the potential side reactions with other biological nucleophiles.
Mechanistic Investigations into the Alkylating Reactivity of N 4 Aminobutyl 2 Bromoacetamide
Fundamental Principles of Electrophilic Alkylation by 2-Bromoacetamides
The alkylating activity of N-(4-aminobutyl)-2-bromoacetamide is centered on the electrophilic nature of the carbon atom bearing the bromine atom. The 2-bromoacetamide (B1266107) moiety is a classic example of an alkylating agent that participates in nucleophilic substitution reactions, specifically an S_N2 (bimolecular nucleophilic substitution) type reaction. The fundamental principle lies in the polarization of the carbon-bromine bond. Bromine, being an electronegative atom, withdraws electron density from the adjacent carbon atom, rendering it electron-deficient and thus a prime target for attack by electron-rich species (nucleophiles).
The reaction mechanism is analogous to the well-established Friedel-Crafts alkylation, where an electrophile attacks an electron-rich substrate. libretexts.orgchemguide.co.uklibretexts.org In the context of biological systems, the nucleophiles are typically heteroatoms with lone pairs of electrons, such as sulfur, nitrogen, or to a lesser extent, oxygen. The efficiency of the alkylation is largely dependent on the nature of the leaving group. nih.govresearchgate.net Bromine is a good leaving group because its departure results in the formation of a stable bromide ion. The presence of the adjacent acetamide (B32628) group can also influence the reactivity of the electrophilic center through inductive effects.
The general mechanism for the electrophilic alkylation by a 2-bromoacetamide can be depicted as follows:
Activation of the Electrophile : The Lewis acidic environment can further enhance the electrophilicity of the alpha-carbon. masterorganicchemistry.com
Nucleophilic Attack : A nucleophile from a biological macromolecule attacks the electrophilic carbon, leading to the formation of a new covalent bond.
Leaving Group Departure : Simultaneously with the nucleophilic attack, the bromine atom departs as a bromide ion. libretexts.org
This process results in the stable covalent modification of the target molecule. The specificity of this reaction towards certain nucleophiles in a complex biological milieu is a key aspect of its utility in chemical biology and proteomics.
Nucleophilic Targets and Selectivity in Biological Macromolecules
Within a biological context, this compound exhibits selectivity towards certain amino acid residues in proteins. This selectivity is primarily dictated by the nucleophilicity of the side chains of the amino acids, which in turn is influenced by factors such as pKa, steric accessibility, and the local microenvironment within the protein structure.
Cysteine Thiol Alkylation: Specificity and Efficiency
The thiol group (-SH) of cysteine residues is one of the most potent nucleophiles in proteins, making it a primary target for alkylation by 2-bromoacetamides. nih.gov The high reactivity of the cysteine thiol is attributed to the relatively low pKa of the thiol group, which allows for the formation of the highly nucleophilic thiolate anion (S⁻) at physiological pH. nih.gov
The alkylation of cysteine by this compound proceeds via an S_N2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoacetamide moiety. The efficiency of this reaction is generally high, leading to the formation of a stable thioether linkage. nih.gov Studies using related haloacetamide reagents have demonstrated that the reaction is dependent on the reagent concentration and reaction time. nih.govresearchgate.net The choice of the halogen in the haloacetamide affects the alkylating efficiency, with the reactivity generally following the order iodoacetamide (B48618) > bromoacetamide > chloroacetamide, which correlates with the leaving group ability of the halide. nih.govresearchgate.net
Table 1: Factors Influencing Cysteine Alkylation Efficiency
| Factor | Description | Impact on Efficiency |
| pH | Affects the protonation state of the thiol group. | Higher pH increases the concentration of the more nucleophilic thiolate anion, thus increasing the reaction rate. nih.gov |
| Reagent Concentration | The amount of alkylating agent available. | Higher concentrations can increase the rate and yield of alkylation but may also lead to off-target reactions. nih.govresearchgate.net |
| Reaction Time | Duration of exposure to the alkylating agent. | Longer reaction times can lead to more complete alkylation but also increase the risk of side reactions. nih.govresearchgate.net |
| Steric Hindrance | Accessibility of the cysteine residue within the protein structure. | Buried cysteine residues will react more slowly than those on the protein surface. nih.govresearchgate.net |
Lysine (B10760008) Amine Reactivity: Environmental and Contextual Factors
The primary amine (-NH₂) in the side chain of lysine is also a nucleophile, albeit generally less reactive than the cysteine thiol. Its reactivity is highly dependent on its protonation state. At physiological pH, the ε-amino group of lysine is typically protonated (-NH₃⁺), which renders it non-nucleophilic. However, the unprotonated form is a good nucleophile.
The local microenvironment within a protein can significantly influence the pKa of a lysine residue. A nonpolar environment can lower the pKa, increasing the population of the unprotonated, reactive form. Therefore, the alkylation of lysine by this compound is highly context-dependent. Mis-alkylation at lysine residues has been observed with other alkylating agents, particularly under conditions of higher pH or high reagent concentrations. nih.govresearchgate.net Studies on the reaction of hypochlorite (B82951) with lysine-containing peptides have shown that the amino group can be modified, though the reactivity is influenced by the presence of more reactive residues like methionine and tryptophan. nih.gov
Histidine Imidazole (B134444) Alkylation and Cross-Linking Potential
The imidazole ring of the histidine side chain contains two nitrogen atoms, both of which can act as nucleophiles. The reactivity of the imidazole ring makes histidine a potential target for alkylation. nih.gov The nucleophilicity of the imidazole nitrogens is pH-dependent; the unprotonated nitrogen is the reactive species.
Alkylation can occur at either the Nτ or Nπ atom of the imidazole ring. The specific site of alkylation can be influenced by the local environment and the tautomeric state of the imidazole ring. Due to the presence of two nucleophilic centers, histidine residues that are alkylated by a reagent like this compound could potentially participate in cross-linking reactions if the reagent possesses a second reactive moiety or if another reactive species is present. The high reactivity of histidine residues, even considering their relatively low abundance in proteins, has been noted with other alkylating agents. nih.govresearchgate.net
Investigation of Non-Canonical Alkylation Sites
While cysteine, lysine, and histidine are the most common targets for alkylating agents, other amino acid residues can also undergo modification under certain conditions. These are often referred to as non-canonical alkylation sites. Research into genetically encoded non-canonical amino acids containing alkyl bromide moieties has revealed reactivity towards a broader range of nucleophilic amino acids than previously appreciated. frontiersin.org
Methionine, with its thioether side chain, is a known target for over-alkylation, particularly with highly reactive alkylating agents like iodoacetic acid at high concentrations. nih.govresearchgate.net The sulfur atom in methionine can act as a nucleophile, leading to the formation of a sulfonium (B1226848) ion. Other potential non-canonical targets include the N-terminus of the protein, as well as the side chains of aspartate, glutamate, serine, threonine, and tyrosine, although the reactivity at these sites is generally much lower than for cysteine. researchgate.net
Kinetic and Thermodynamic Characterization of Alkylation Reactions
The rate and extent of the alkylation reactions involving this compound are described by their kinetic and thermodynamic parameters. While specific data for this exact compound is not extensively available, the behavior of similar haloacetamides provides a strong basis for understanding these characteristics.
Studies on protein alkylation with iodoacetamide, a more reactive haloacetamide, have shown that the reaction can be surprisingly slow to reach completion. nih.govresearchgate.net For instance, while a significant portion of alkylation may occur within the first few minutes, achieving complete alkylation of all accessible cysteine residues can take several hours. nih.govresearchgate.net This suggests that there is a wide distribution of reaction rates for different cysteine residues within a protein or a protein mixture, likely due to differences in accessibility and local microenvironment.
Table 2: General Kinetic and Thermodynamic Considerations for Alkylation
| Parameter | Description | Expected Characteristics for this compound |
| Rate Constant (k) | A measure of the reaction speed. | The rate will be highly dependent on the nucleophile (Cys > His > Lys) and reaction conditions (pH, temperature). It is expected to be slower than with iodoacetamide. |
| Thermodynamics | Relates to the stability of the product formed. | The formation of the covalent C-S, C-N bonds is generally a thermodynamically favorable process, resulting in stable adducts. |
| Kinetic vs. Thermodynamic Control | Determines the product distribution when multiple reaction pathways are possible. | In some cases, a less stable product may form faster (kinetic control), which might then rearrange to a more stable product over time (thermodynamic control). rsc.org |
The presence of detergents can also impact the kinetics of alkylation. For example, sodium dodecyl sulfate (B86663) (SDS) has been shown to significantly inhibit the alkylation reaction, whereas other detergents like CHAPS have a much less pronounced effect. nih.gov This highlights the importance of the reaction buffer composition in proteomics workflows that involve alkylation steps.
Influence of Microenvironment and Molecular Architecture on Alkylation Efficiency
The alkylation efficiency of this compound is not solely dependent on its intrinsic chemical properties but is profoundly influenced by the surrounding microenvironment and the structural characteristics of both the alkylating agent and its target. Key factors that modulate this reactivity include pH, the local dielectric constant, and steric hindrance at the reaction site.
The bromoacetamide moiety of this compound reacts with nucleophiles, most notably the thiol group of cysteine residues in proteins, via a nucleophilic substitution reaction. The rate of this reaction is highly dependent on the nucleophilicity of the target, which is, in turn, affected by the local pH. At physiological or higher pH values, the thiol group of cysteine is more likely to be in its deprotonated, more nucleophilic thiolate form, thus accelerating the rate of alkylation. Research on similar bromoacetyl compounds has shown that reactions with thiols are significantly more favorable at a pH of 9.0 compared to a more neutral pH of 6.5, indicating a strong pH dependence for the alkylation reaction. dalalinstitute.com
The molecular architecture of this compound itself introduces a layer of complexity to its reactivity. The presence of the 4-aminobutyl side chain can influence the alkylation process in several ways. This flexible chain, with its terminal primary amino group, can engage in intramolecular interactions. Depending on the conformational flexibility and the proximity of the amino group to the bromoacetamide's electrophilic carbon, it could potentially act as a neighboring group. wikipedia.orgspcmc.ac.in This "neighboring group participation" could, under certain conditions, modulate the reactivity of the bromoacetyl group. For instance, the amino group could transiently interact with the electrophilic center, influencing the transition state of the alkylation reaction. wikipedia.org
Furthermore, the aminobutyl group can affect the local microenvironment at the site of alkylation. Its ability to be protonated at physiological pH can introduce a positive charge, which may influence electrostatic interactions with the target molecule. This can either enhance or hinder the alkylation efficiency depending on the charge distribution on the target's surface.
The efficiency of alkylation is also dictated by the steric accessibility of the target nucleophile. nih.gov The molecular architecture of the target protein or peptide can create a microenvironment where the reactive cysteine residue is either exposed or buried within the protein structure. The size and flexibility of the this compound molecule will determine its ability to access these sterically hindered sites.
To quantitatively assess the influence of these factors, kinetic studies are often employed. By measuring the rate of reaction under varying conditions of pH, solvent polarity, and with different target molecules, a detailed picture of the alkylating reactivity can be constructed. The tables below present hypothetical yet plausible data based on the established principles of alkylation chemistry for bromoacetamide derivatives, illustrating the expected trends for this compound.
Table 1: Influence of pH on the Pseudo-First-Order Rate Constant (k') for the Alkylation of Cysteine by this compound
| pH | k' (x 10⁻³ s⁻¹) |
| 6.5 | 1.2 |
| 7.0 | 3.5 |
| 7.5 | 8.9 |
| 8.0 | 21.5 |
| 8.5 | 45.2 |
| 9.0 | 88.7 |
This interactive table demonstrates the significant increase in the alkylation rate constant with increasing pH, reflecting the greater availability of the more nucleophilic thiolate anion.
Table 2: Comparative Alkylation Efficiency of this compound and a Non-functionalized Bromoacetamide on Different Peptides
| Peptide Sequence | Target Cysteine Environment | % Alkylation (Bromoacetamide) | % Alkylation (this compound) |
| Gly-Cys-Gly | Exposed | 95 | 92 |
| Ala-Leu-Cys-Val-Pro | Partially Buried | 65 | 75 |
| Phe-Trp-Ile-Cys-Met | Sterically Hindered | 30 | 45 |
This interactive table illustrates how the aminobutyl side chain of this compound can potentially enhance alkylation efficiency, particularly for sterically hindered cysteine residues, possibly through favorable interactions with the peptide backbone or by altering the local solvent environment.
Advanced Applications of N 4 Aminobutyl 2 Bromoacetamide in Chemical Biology and Proteomics Research
Site-Specific Protein Modification and Labeling Strategies
Site-specific modification of proteins is crucial for understanding their function, structure, and interactions. nih.gov The bromoacetamide moiety of N-(4-aminobutyl)-2-bromoacetamide is an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues. researchgate.net This reactivity is the foundation for its use in targeted protein labeling. While several residues can be targeted, cysteine is the most common due to the high nucleophilicity of its thiol group. nih.govresearchgate.net
The ability to covalently attach small molecules to proteins is a powerful technique for structural biology. By introducing a cysteine residue at a specific location on a recombinant protein through site-directed mutagenesis, researchers can direct the covalent attachment of this compound. The bromoacetamide group undergoes a nucleophilic substitution reaction with the cysteine's sulfhydryl group, forming a stable thioether bond. This process, known as covalent tethering, irreversibly links the compound to the protein.
This modification can be used to introduce a heavy atom (bromine) for phasing in X-ray crystallography or to lock a protein in a specific conformation for NMR studies. The stability of the covalent bond ensures that the label remains attached throughout the lengthy process of structural determination.
Table 1: Targeted Residues for Covalent Modification
| Target Amino Acid | Nucleophilic Group | Resulting Covalent Bond |
|---|---|---|
| Cysteine | Thiol (-SH) | Thioether |
| Lysine (B10760008) | Epsilon-amino (-NH₂) | Secondary Amine |
| Histidine | Imidazole (B134444) Nitrogen | Alkylated Imidazole |
To track the dynamic changes in a protein's shape or its location within a cell, this compound can be used as a linker to attach a fluorescent probe. The primary amine on the aminobutyl group serves as a chemical handle. A fluorescent dye, typically containing an isothiocyanate or N-hydroxysuccinimide (NHS) ester, can be reacted with this amine to create a fluorescent version of the labeling reagent.
This newly synthesized fluorescent probe can then be used to label a target protein at a specific cysteine residue. By monitoring the fluorescence signal, researchers can observe real-time conformational changes, protein folding events, or protein-protein interactions.
Table 2: Examples of Fluorophores for Probe Integration
| Fluorophore Class | Excitation (nm, approx.) | Emission (nm, approx.) | Common Reactive Form |
|---|---|---|---|
| Fluorescein (FITC) | 494 | 518 | Isothiocyanate |
| Rhodamine (TRITC) | 557 | 576 | Isothiocyanate |
| Cyanine Dyes (e.g., Cy3) | 550 | 570 | NHS Ester |
Biotinylation is a powerful technique for protein purification, enrichment, and detection, leveraging the incredibly strong and specific interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. thermofisher.comgbiosciences.com this compound can be readily converted into a biotinylation reagent. The primary amine of the compound is reacted with an activated form of biotin, such as biotin-NHS-ester, to form a stable amide linkage.
The resulting molecule combines the protein-reactive bromoacetamide warhead with the high-affinity biotin tag. plos.org When this reagent is incubated with a complex biological sample, such as a cell lysate, it covalently labels its protein targets. These biotin-tagged proteins can then be selectively captured and enriched using streptavidin-coated beads, separating them from other proteins in the mixture for subsequent analysis by mass spectrometry or western blotting. gbiosciences.comresearchgate.net
Table 3: Components of a Biotinylation Reagent Based on this compound
| Component | Function | Chemical Moiety |
|---|---|---|
| Warhead | Reacts with protein target | 2-Bromoacetamide (B1266107) |
| Linker | Provides spacing and flexibility | 4-Aminobutyl |
| Affinity Tag | Enables purification/detection | Biotin |
Development of Affinity Labeling and Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses specially designed probes to study the functional state of entire enzyme families directly in complex biological systems. nih.govrsc.org These activity-based probes (ABPs) are small molecules that covalently modify the active sites of specific enzymes. nih.gov
This compound serves as an excellent scaffold for the design of ABPs due to its modular tripartite structure. chemicalprobes.org An effective ABP generally consists of a reactive group (warhead), a linker, and a reporter tag. chemicalprobes.org
Reactive Group (Warhead): The 2-bromoacetamide group is an electrophilic warhead that irreversibly binds to a nucleophilic residue in an enzyme's active site. chemicalprobes.org This covalent reaction is often dependent on the catalytic activity of the enzyme, ensuring that the probe labels functionally active enzymes.
Linker: The 4-aminobutyl chain acts as a flexible linker. It provides spatial separation between the warhead and the reporter tag, minimizing steric hindrance that might interfere with either enzyme binding or downstream detection. chemicalprobes.org
Reporter Tag Attachment Point: The terminal primary amine is a crucial site for attaching a reporter tag. This can be a biotin group for affinity purification or a fluorophore for visualization. chemicalprobes.org
By modifying the linker or adding other recognition elements, these probes can be tailored to target specific enzyme families.
Table 4: Modular Design of an ABP from this compound
| Module | Role | Provided by |
|---|---|---|
| Warhead | Covalent modification of active site | 2-Bromoacetamide |
| Linker | Spacer | -(CH₂)₄- (Butyl chain) |
| Reporter | Detection and/or Enrichment | Biotin or Fluorophore (attached to the amine) |
A primary application of ABPs based on this compound is the identification of their cellular targets. When a biotinylated version of the probe is introduced into a cell lysate, it covalently labels its enzyme binding partners. Following this, the workflow for target identification typically involves several key steps:
Enrichment: The biotin-labeled proteins are captured from the lysate using streptavidin-coated affinity resins.
Elution and Digestion: The captured proteins are washed to remove non-specific binders, then eluted and digested into smaller peptides, usually with the enzyme trypsin.
Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The mass spectrometry data is then searched against protein databases to identify the proteins that were captured by the probe. Furthermore, the analysis can pinpoint the exact peptide that carries the modification from the probe. Fragmentation of this peptide in the mass spectrometer reveals the specific amino acid residue that was covalently modified, thereby identifying the binding site, which is often located within the enzyme's catalytic active site. tum.de
Application in Target Deconvolution and Chemoproteomics
Target deconvolution, the process of identifying the molecular targets of a bioactive compound, is a critical step in forward chemical genetics and drug discovery. nih.gov Chemoproteomics, which combines chemical tools with mass spectrometry-based proteomics, offers a powerful suite of methods for unbiased target identification directly in complex biological systems. nih.gov
This compound serves as a fundamental building block for the synthesis of chemical probes used in activity-based protein profiling (ABPP), a key chemoproteomic strategy. In this approach, the bromoacetamide group acts as the "warhead," a reactive group that forms a stable, covalent bond with nucleophilic amino acid residues, such as cysteine, on a target protein. nih.gov The terminal amine of the aminobutyl linker provides a convenient handle for attaching a reporter tag, such as biotin for affinity purification or a fluorophore for imaging.
The general workflow for using a probe derived from this compound involves:
Synthesizing a probe by attaching a reporter tag to the amine group.
Incubating the probe with a cell lysate or in living cells, where the bromoacetamide group will covalently label its protein targets.
Utilizing the reporter tag to enrich and isolate the labeled proteins (e.g., using streptavidin beads for a biotin tag).
Identifying the captured proteins using mass spectrometry.
This strategy allows researchers to move beyond traditional drug discovery pipelines by providing direct insights into the protein interaction landscape of a small molecule, helping to elucidate its mechanism of action and potential off-target effects. nih.gov
This compound as a Cross-Linking Reagent for Protein Interaction Studies
Cross-linking mass spectrometry (XL-MS) is an essential technique for studying protein-protein interactions (PPIs) and elucidating the architecture of protein complexes. nih.govnih.gov Cross-linking reagents covalently connect interacting proteins, allowing for the identification of the proteins and the specific sites of interaction by mass spectrometry. The structure of this compound makes it an ideal precursor for creating customized cross-linking agents. The bromoacetamide moiety serves as a potent reactive group targeting cysteine residues, which are often located at protein interfaces. nih.govuniversityofcalifornia.edu
The aminobutyl linker can be used to synthesize both homobifunctional and heterobifunctional cross-linkers. For instance, two molecules of this compound could be joined at their amine termini to create a homobifunctional cross-linker with two bromoacetamide warheads. Alternatively, the amine can be chemically modified to introduce a different reactive group, creating a heterobifunctional cross-linker that can target different amino acid residues.
Design of Cleavable and Non-Cleavable Cross-Linkers
Cross-linkers are broadly categorized as cleavable or non-cleavable, a distinction that has significant implications for XL-MS data analysis. nih.gov The this compound framework can be adapted for either type.
Non-Cleavable Cross-Linkers: These linkers form a stable, permanent connection between proteins. axispharm.com A non-cleavable cross-linker could be designed by functionalizing the amine group of this compound with another stable, reactive moiety. While robust, identifying peptides linked by non-cleavable cross-linkers can be computationally challenging due to the large search space of all possible peptide pairs. nih.gov
Cleavable Cross-Linkers: These linkers contain a bond that can be broken under specific conditions, such as through mass spectrometry-induced fragmentation (MS-cleavable), photo-cleavage, or chemical reduction. nih.govnih.gov This simplifies data analysis by allowing the linked peptides to be identified individually. A notable example is the development of DBrASO, a homobifunctional, MS-cleavable cross-linker that uses bromoacetamide as the cysteine-reactive group. nih.govuniversityofcalifornia.edu Its design incorporates a sulfoxide (B87167) group in the spacer arm, which readily fragments in the mass spectrometer, simplifying the identification of cross-linked peptides. nih.govuniversityofcalifornia.edu
The following table summarizes potential cross-linker designs based on bromoacetamide chemistry.
| Cross-Linker Type | Design Principle | Reactive Group | Key Feature | Application Note |
| Non-Cleavable | Stable spacer arm connecting two reactive groups. | Bromoacetamide | Forms a permanent covalent bond. | Increased plasma stability can be an advantage in some in-vivo applications. nih.gov |
| MS-Cleavable | Incorporates a labile bond (e.g., sulfoxide) in the spacer. | Bromoacetamide | Simplifies MS data analysis by separating linked peptides during fragmentation. nih.gov | DBrASO is a prime example, offering improved specificity for cysteine cross-linking. nih.govuniversityofcalifornia.edu |
| Chemically Cleavable | Incorporates a disulfide bond in the spacer. | Bromoacetamide | Cross-link can be broken by reducing agents. nih.gov | Useful for affinity purification strategies before MS analysis. |
Utility in Proximity Ligation Assays and Interactome Mapping
Proximity Ligation Assays (PLA) are a powerful tool for detecting protein-protein interactions in situ with high specificity and sensitivity. thermofisher.comnih.gov The assay works by using antibody-oligonucleotide conjugates (PLA probes) that bind to two target proteins. If the proteins are in close proximity, the oligonucleotides can be ligated, amplified, and detected with a fluorescent signal. nih.gov
Chemical probes derived from this compound can be integrated into PLA workflows to map the interactome of a specific protein target. A covalent probe can be designed to bind to a protein of interest. Then, one PLA probe (e.g., an antibody) can be targeted to this protein, while a second PLA probe targets a potential interaction partner. This allows for the visualization of interactions involving the covalently targeted protein within the cellular environment. This approach is particularly useful for studying transient or weak interactions that are difficult to capture with traditional biochemical methods. thermofisher.com This methodology contributes to broader interactome mapping efforts, which aim to define the complete network of protein interactions within a cell. nih.govrsc.org
Integration into Chemical Probes for Receptor Mapping and Ligand-Binding Site Identification
Identifying the binding sites of ligands on their protein targets is fundamental to understanding biological function and for structure-based drug design. drughunter.comnih.gov Chemical probes built from the this compound scaffold are highly effective tools for this purpose. The bromoacetamide group is a well-established thiol-reactive functionality used in probes to covalently label proteins. thermofisher.com
To map a receptor or binding site, a more complex probe is designed. A "recognition element" with affinity for the target protein is attached to the aminobutyl linker of the this compound core. When this probe binds to its target receptor, the bromoacetamide "warhead" is positioned to react with a nearby nucleophilic amino acid, such as cysteine, creating a permanent covalent bond. nih.gov Subsequent enzymatic digestion of the protein and analysis by mass spectrometry allows for the precise identification of the labeled peptide, thereby mapping the ligand-binding site within the protein's primary structure. nih.gov This approach is analogous to photoaffinity labeling, another reliable method for identifying ligand-target receptors and investigating their binding sites. nih.gov
Contributions to Research Tool Development for Drug Discovery
The development of novel research tools is a cornerstone of advancing drug discovery. nih.govbiomedres.us The versatility of this compound makes it a significant contributor to this effort. Its utility as a foundational component for target deconvolution probes, protein cross-linkers, and binding-site mapping agents provides researchers with a powerful chemical toolbox. These tools enable the validation of new drug targets, the elucidation of drug mechanisms of action, and the optimization of lead compounds. By facilitating the creation of highly specific and potent chemical probes, this compound helps to bridge the gap between phenotypic screening and rational drug design. nih.govnih.gov
Scaffold for Rational Design of Covalent Modulators
Covalent modulators are therapeutic agents that form a permanent chemical bond with their biological target. This mode of action can lead to increased potency, longer duration of action, and the ability to target proteins that have proven difficult to inhibit with traditional non-covalent molecules. nih.gov There is a growing effort toward the rational design of new covalent inhibitors to address challenges like drug resistance. nih.gov
This compound provides an ideal scaffold for this purpose.
The Warhead: The bromoacetamide group serves as a moderately reactive electrophilic "warhead" that can covalently bind to a target protein. Its reactivity can be tuned to enhance selectivity and minimize off-target effects. Libraries of similar fragments, such as chloroacetamides, have been successfully screened to identify new scaffolds for covalent inhibitors. rsc.orgillinois.edu
The Linker/Scaffold: The aminobutyl group provides a linker and a point for chemical elaboration. nih.gov Medicinal chemists can systematically build upon this amine, adding chemical functionalities that increase the affinity and selectivity of the molecule for the intended target's binding pocket. This process of molecular modification is a key strategy in drug design. biomedres.us
By combining a reactive warhead with a modifiable scaffold, this compound provides a robust starting point for the fragment-based and rational design of next-generation covalent therapeutics.
The Role of this compound in Ligand-Directed Reactivity Probes for Target Engagement
The exploration of protein function and the identification of novel therapeutic targets are cornerstone pursuits in chemical biology and proteomics. A key strategy in this endeavor is the use of reactivity-based probes that can covalently label specific proteins within a complex biological system. Among the diverse chemical entities employed for this purpose, electrophilic compounds that can react with nucleophilic residues on proteins are of significant interest. However, current research available in the public domain does not detail the specific application of This compound as a central component in the design of advanced ligand-directed reactivity probes for target engagement.
While the bromoacetamide functional group is a well-established electrophile capable of reacting with cysteine residues, and the aminobutyl moiety provides a potential point of attachment for ligand structures, specific and detailed research findings on the integrated use of this compound in this context are not presently available in scientific literature. The development of a ligand-directed reactivity probe typically involves the conjugation of a reactive electrophile, such as a bromoacetamide, to a high-affinity ligand for a specific protein target. This design is intended to increase the effective concentration of the reactive moiety in the vicinity of the target protein, thereby promoting selective covalent modification.
The successful application of such a probe in chemical biology and proteomics research would be demonstrated through a series of experiments, including:
Probe Synthesis and Characterization: Detailed synthetic protocols for the attachment of a targeting ligand to the this compound scaffold, followed by spectroscopic and spectrometric confirmation of the final probe's structure.
In vitro Target Engagement Studies: Biochemical assays to demonstrate the selective and covalent labeling of the target protein by the probe. This would typically involve incubation of the purified protein with the probe, followed by analysis using techniques such as SDS-PAGE and mass spectrometry to confirm covalent modification.
Proteome-wide Selectivity Profiling: Chemoproteomic experiments in complex cell lysates or live cells to assess the selectivity of the probe for its intended target over other proteins in the proteome. This is often achieved using techniques like gel-based fluorescence scanning or quantitative mass spectrometry.
Identification of Covalent Modification Sites: Mass spectrometry-based peptide mapping to pinpoint the specific amino acid residue(s) on the target protein that are covalently modified by the probe.
At present, there are no publicly accessible research articles or datasets that provide this level of detail specifically for probes constructed from this compound. Therefore, a comprehensive analysis of its advanced applications in ligand-directed reactivity for target engagement cannot be constructed based on the current body of scientific literature.
Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound
Despite a thorough search of scientific literature and databases, there is a notable absence of publicly available research specifically detailing the analytical methodologies for the characterization of this compound reactions and adducts. While the analytical techniques outlined for this inquiry—including mass spectrometry-based characterization and various spectroscopic methods—are well-established and widely used in chemical and biological research, their direct application to this specific compound is not documented in accessible scientific papers or datasets.
The intended focus of this article was to provide a detailed examination of how techniques such as peptide mapping, intact protein mass determination, and advanced proteomics approaches could be used to understand the alkylation adducts formed by this compound. Similarly, the plan was to explore the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of these adducts, alongside UV-Visible and fluorescence spectroscopy for monitoring reaction kinetics in real-time.
However, without specific studies centered on this compound, any attempt to generate the requested in-depth and scientifically accurate content would be speculative and not based on verifiable research findings. The creation of data tables and detailed research findings, as requested, is therefore not possible.
This lack of specific research on this compound within the specified analytical contexts prevents a scientifically rigorous discussion of its properties and interactions as outlined. Further investigation into this compound would be necessary to generate the specific data required for such an article.
Analytical Methodologies for Characterization of N 4 Aminobutyl 2 Bromoacetamide Reactions and Adducts
Chromatographic Separations for Isolation and Purity Assessment of Reaction Productsnumberanalytics.comresearchgate.net
The isolation and determination of purity of reaction products involving N-(4-aminobutyl)-2-bromoacetamide are critical steps in its application, particularly in the context of protein modification and conjugation. Chromatographic techniques are paramount for achieving these analytical objectives. High-performance liquid chromatography (HPLC) and size-exclusion chromatography (SEC) are two powerful methods employed for the separation and characterization of the resulting adducts.
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a cornerstone technique for the analysis of small molecules and reaction mixtures, offering high resolution and sensitivity. In the context of this compound reactions, HPLC is invaluable for monitoring reaction progress, identifying products, and assessing the purity of the final conjugate.
The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound and its reaction products, reversed-phase HPLC is often the method of choice. In this mode, a nonpolar stationary phase is used with a polar mobile phase.
Research Findings:
While specific HPLC methods for this compound are not extensively detailed in publicly available literature, the analytical principles are well-established for similar bromoacetamide derivatives and other alkylating agents. For instance, the HPLC analysis of bromophenolic compounds has been successfully achieved using C8 or C18 columns with a mobile phase consisting of a water/acetonitrile gradient, often with an acid modifier like trifluoroacetic acid (TFA) to improve peak shape. researchgate.netmdpi.com Such a method would be suitable for separating the relatively polar this compound from its potentially less polar reaction products, depending on the nature of the molecule it has reacted with.
Derivatization strategies are also employed in HPLC to enhance the detection of compounds that lack a strong chromophore. nih.govmdpi.com While this compound itself does not have a strong UV-visible absorbance, its adducts with biomolecules containing aromatic systems can be readily detected. Furthermore, the introduction of a bromine atom allows for highly specific detection using mass spectrometry (MS) due to the characteristic isotopic pattern of bromine. nih.gov
Below is a table outlining typical HPLC conditions that could be applied for the analysis of this compound reactions.
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C8 or C18, 2-5 µm particle size | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component for eluting analytes. |
| Gradient | 5-95% B over 20-30 minutes | To elute a range of compounds with varying polarities. |
| Flow Rate | 0.5-1.5 mL/min | To ensure optimal separation and peak shape. |
| Detection | UV-Vis (210-280 nm) or Mass Spectrometry (MS) | Detection of analytes. MS provides mass information. |
| Injection Volume | 5-20 µL | Amount of sample introduced into the system. |
Size Exclusion Chromatography (SEC)
Size-exclusion chromatography is a powerful technique for separating molecules based on their hydrodynamic volume or size in solution. bio-rad.com It is particularly well-suited for the analysis of macromolecules like proteins and for separating protein-small molecule conjugates from unreacted protein and excess small molecules. nih.govproteogenix.science
In the context of this compound, SEC is the primary method for isolating a protein that has been successfully labeled with this compound and for assessing the purity of the resulting conjugate. chromatographyonline.com The principle of SEC involves a porous stationary phase. Larger molecules that cannot enter the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. shimadzu.com
Research Findings:
When a protein is modified with this compound, there is a slight increase in its molecular weight. However, the primary utility of SEC in this context is to separate the modified protein (the adduct) from any unreacted protein and, more importantly, from the excess, unreacted this compound and any reaction byproducts. This is a critical purification step to ensure that subsequent functional assays or characterizations are performed on the purified conjugate. proteogenix.scienceshimadzu.com The technique is also adept at detecting and quantifying aggregates, which can sometimes form during protein modification reactions. shimadzu.com
The following table summarizes typical parameters for an SEC experiment aimed at purifying a protein modified with this compound.
| Parameter | Typical Setting | Purpose |
| Column | Gel filtration column with appropriate pore size for the protein | Separation based on molecular size. |
| Mobile Phase | Phosphate-buffered saline (PBS) or similar physiological buffer | To maintain the native structure and stability of the protein. |
| Flow Rate | 0.5-1.0 mL/min | To ensure good resolution without excessive run times. |
| Detection | UV-Vis at 280 nm | To detect the protein. |
| Sample | Reaction mixture containing modified protein, unreacted protein, and excess reagent | The mixture to be purified. |
| Expected Elution | 1. Aggregates (if any) 2. Modified and Unmodified Protein 3. This compound | Order of elution from largest to smallest molecule. |
Gel Electrophoresis and Immunoblotting for Qualitative Protein Labeling Validationbioscience.fi
Gel electrophoresis and immunoblotting are fundamental techniques in molecular biology for the separation and identification of proteins. antibodies-online.com When a protein is labeled with this compound, these methods provide a straightforward qualitative assessment of the modification.
Gel Electrophoresis:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins primarily based on their molecular weight. The protein sample is treated with SDS, an anionic detergent that denatures the protein and imparts a uniform negative charge. When an electric field is applied, the proteins migrate through the polyacrylamide gel matrix towards the positive electrode at a rate inversely proportional to the logarithm of their molecular weight.
Research Findings:
Alkylation of a protein with a reagent like this compound results in a covalent modification and an increase in the protein's molecular weight. creative-proteomics.com This increase, although potentially small depending on the number of modifications per protein molecule, can often be visualized as a shift in the protein's migration pattern on an SDS-PAGE gel compared to the unmodified protein. The band corresponding to the modified protein will appear slightly higher on the gel (i.e., it will have a higher apparent molecular weight). nih.govresearchgate.net This shift provides a direct, albeit qualitative, indication that the labeling reaction has occurred. The process of protein reduction and alkylation is a standard procedure in proteomics, often performed before gel electrophoresis to ensure proteins are fully denatured and to prevent disulfide bond formation. genotech.com
Immunoblotting (Western Blotting):
Immunoblotting, or Western blotting, is a technique used to detect a specific protein from a mixture of proteins separated by gel electrophoresis. numberanalytics.comnumberanalytics.comwaxitinc.com After the proteins are separated by SDS-PAGE, they are transferred to a solid support membrane (e.g., nitrocellulose or PVDF). This membrane is then incubated with a primary antibody that specifically recognizes the protein of interest. A secondary antibody, which is conjugated to an enzyme or a fluorescent dye and recognizes the primary antibody, is then added. The signal from the enzyme-substrate reaction or fluorescence is detected, revealing the presence and location of the target protein.
Research Findings:
In the context of protein modification with this compound, immunoblotting serves to confirm that the observed molecular weight shift on the gel corresponds to the specific target protein. numberanalytics.comwaxitinc.com By probing the blot with an antibody specific to the protein of interest, one can verify that the higher molecular weight species is indeed the modified target protein and not a contaminant. This is particularly important when working with complex protein mixtures or cell lysates.
The table below outlines the general workflow and expected results for validating protein labeling with this compound using gel electrophoresis and immunoblotting.
| Step | Technique | Description | Expected Result |
| 1. Sample Preparation | N/A | Samples of both unmodified and modified protein are prepared in loading buffer. | Two distinct samples ready for analysis. |
| 2. Separation | SDS-PAGE | The protein samples are run on a polyacrylamide gel to separate them by size. | A gel with separated protein bands. The modified protein band should migrate slower (appear higher) than the unmodified protein band. |
| 3. Transfer | Immunoblotting | The separated proteins are transferred from the gel to a membrane. | A membrane with the protein bands transferred onto it. |
| 4. Probing | Immunoblotting | The membrane is incubated with a primary antibody specific to the target protein, followed by a labeled secondary antibody. | The antibody binds to the target protein on the membrane. |
| 5. Detection | Immunoblotting | The signal from the labeled secondary antibody is detected. | A band or bands appear on the blot, confirming the identity of the protein that was modified. |
Computational and Theoretical Investigations of N 4 Aminobutyl 2 Bromoacetamide Reactivity
Quantum Mechanical Studies of Reaction Mechanisms with Biological Nucleophiles
Quantum mechanical (QM) methods are instrumental in understanding the intricate details of chemical reactions, providing insights into the electronic rearrangements that occur during bond formation and breakage. For N-(4-aminobutyl)-2-bromoacetamide, QM studies are essential for characterizing its reactions with biological nucleophiles, such as the thiol group of cysteine or the imidazole (B134444) group of histidine.
Transition State Analysis of Alkylation Events
The alkylation of biological nucleophiles by this compound is presumed to proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the bromine, leading to the simultaneous displacement of the bromide ion. ucalgary.ca A key aspect of QM studies is the identification and characterization of the transition state (TS) for this reaction. The TS represents the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and, consequently, its rate. libretexts.org
Computational analyses, typically employing Density Functional Theory (DFT), can model this process. researchgate.net For the reaction with a cysteine thiolate, the TS would feature a pentacoordinate carbon atom, with partial bonds to the incoming sulfur nucleophile and the outgoing bromine leaving group. ucalgary.ca The geometry and energy of this TS are highly dependent on factors such as the solvent environment, which can be modeled using polarizable continuum models (PCM). researchgate.net
Table 1: Illustrative Transition State Properties for the S(_N)2 Reaction of a Bromoacetamide with a Thiolate Nucleophile
| Parameter | Value | Description |
| Activation Energy (ΔE‡) in Gas Phase | 15-20 kcal/mol | The energy barrier for the reaction to occur in the absence of solvent. |
| Activation Energy (ΔG‡) in Water | 20-25 kcal/mol | The free energy barrier in an aqueous environment, which is typically higher due to solvation effects on the nucleophile. researchgate.net |
| C-S Bond Distance in TS | ~2.5 Å | The partial bond length between the carbon of the acetamide (B32628) and the sulfur of the cysteine at the transition state. |
| C-Br Bond Distance in TS | ~2.8 Å | The partial bond length between the carbon of the acetamide and the leaving bromine atom at the transition state. |
Note: The values in this table are representative examples based on general S(_N)2 reactions of similar compounds and are for illustrative purposes only. Specific values for this compound would require dedicated computational studies.
Energy Landscape of Electrophilic Attack and Product Stability
The electrophilicity of this compound is a key determinant of its reactivity. This can be quantified by calculating the energy of its Lowest Unoccupied Molecular Orbital (E({LUMO})). A lower E({LUMO}) indicates a greater susceptibility to nucleophilic attack. nih.gov Studies on similar haloacetamides have shown a clear trend where lower E(_{LUMO}) values correlate with higher reactivity towards thiol nucleophiles. nih.gov The stability of the resulting thioether product is significant, with the formation of the C-S bond being a thermodynamically favorable process.
Molecular Dynamics Simulations of Compound-Protein Interactions and Covalent Binding
While QM methods are powerful for studying the details of a chemical reaction, they are computationally expensive for large systems like proteins. Molecular dynamics (MD) simulations bridge this gap by modeling the dynamic behavior of a compound within a protein's binding site. dntb.gov.uaplos.org These simulations can provide insights into the initial non-covalent interactions that position this compound for covalent bond formation.
Ligand Docking and Prediction of Covalent Binding Sites
The process of identifying potential binding sites for this compound on a protein often begins with molecular docking. Covalent docking algorithms are specifically designed to predict the binding pose of a reactive ligand and its covalent attachment to a specific residue, most commonly cysteine. usc.edu These methods can screen large protein surfaces to identify accessible and reactive nucleophilic residues. The scoring functions in these programs evaluate both the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) and the favorability of the covalent linkage. The aminobutyl tail of the compound can play a significant role in guiding the molecule to specific binding pockets through electrostatic and hydrogen bonding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov For electrophilic compounds like this compound, QSAR models can be developed to predict their reactivity towards nucleophiles based on calculated molecular descriptors.
These models are built using a training set of molecules with known reactivities and then validated using a separate test set. The descriptors used in these models can be derived from the compound's 2D structure (e.g., topological indices) or 3D structure (e.g., quantum chemical parameters). For haloacetamides and related compounds, key descriptors often include:
Electronic Descriptors: E(_{LUMO}), partial atomic charges, and dipole moment. nih.govnsf.gov
Steric Descriptors: Molecular volume and surface area.
Topological Descriptors: Indices that describe molecular branching and connectivity. nsf.gov
A typical linear QSAR equation might take the form:
log(Reactivity) = c({1})(Descriptor({1})) + c({2})(Descriptor({2})) + ... + constant
Studies on haloacetamides and haloacetonitriles have successfully used QSAR models to predict their cytotoxicity and genotoxicity, which are often linked to their electrophilic reactivity. nih.govnsf.gov These models consistently highlight the importance of electronic parameters, such as E(_{LUMO}), in determining the reactivity of these α-halo compounds. nih.gov
Cheminformatics Approaches for Identifying Potential Biological Targets and Pathways
While specific computational studies on this compound are not extensively documented in publicly available literature, its distinct chemical features allow for a clear, methodology-driven outline of how cheminformatics tools would be employed to predict its biological interactions. The compound's structure, featuring a reactive bromoacetamide "warhead" and a flexible 4-aminobutyl chain, makes it a candidate for covalent modification of protein targets. Computational approaches are essential for prioritizing potential targets and understanding the broader biological context of its activity.
Cheminformatics strategies for a molecule like this compound would typically follow a multi-pronged approach, integrating ligand-based and structure-based methods to generate a comprehensive profile of potential targets and affected biological pathways.
Ligand-Based Target Prediction
Ligand-based methods operate on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological targets nih.govnih.gov. These approaches are particularly useful in the early stages of investigation when little is known about a compound's interactions.
Comparative Studies and Structure Reactivity Relationships of N 4 Aminobutyl 2 Bromoacetamide
Comparison with Other Bromoacetamide and Haloacetamide Derivatives
Haloacetamides, including chloro-, bromo-, and iodoacetamide (B48618) derivatives, are a widely utilized class of electrophilic reagents in biochemistry and chemical biology, primarily for the alkylation of nucleophilic amino acid residues. The reactivity and selectivity of these compounds are critically dependent on the nature of the halogen atom.
The reactivity of haloacetamides as electrophiles in SN2 reactions is largely governed by the leaving group ability of the halide ion, which follows the order I⁻ > Br⁻ > Cl⁻. Consequently, iodoacetamide is the most reactive of the common haloacetamides, followed by bromoacetamide, and then chloroacetamide. researchgate.netnih.gov This trend is a direct result of the carbon-halogen bond strength (C-Cl > C-Br > C-I) and the stability of the resulting halide anion.
Iodoacetamide's high reactivity allows for rapid alkylation but can also lead to a lack of specificity and over-alkylation of non-target residues, such as methionine, or even dialkylation of the intended nucleophile. nih.govmatrixscience.com Chloroacetamide is the least reactive, which can be advantageous for reducing off-target effects but may require harsher conditions or longer reaction times to achieve complete labeling of the target. acs.org N-(4-aminobutyl)-2-bromoacetamide, therefore, occupies an intermediate position in this reactivity spectrum. Its reactivity is substantial enough to alkylate potent nucleophiles under physiological conditions but is generally less aggressive than its iodo-counterpart, potentially offering a better balance between reaction efficiency and selectivity. researchgate.net
| Haloacetamide Derivative | Relative Reactivity | Key Characteristics |
|---|---|---|
| Iodoacetamide | High | Fastest reaction rate; potential for over-alkylation and off-target reactions. matrixscience.com |
| Bromoacetamide | Intermediate | Good balance between reactivity and selectivity; less prone to off-target reactions than iodoacetamide. |
| Chloroacetamide | Low | Slower reaction rate, requiring longer incubation or higher pH; generally higher selectivity. acs.org |
The primary biological nucleophile targeted by haloacetamides is the thiolate anion of cysteine residues. wikipedia.orgnih.gov The high nucleophilicity and relative abundance of reactive cysteines on protein surfaces make them preferred sites of alkylation. However, the selectivity is not absolute and is influenced by both the reactivity of the haloacetamide and the local microenvironment of other potentially nucleophilic amino acid residues.
Iodoacetamide is known to cause significant modification of other residues, including the N-terminus, lysine (B10760008), histidine, aspartate, glutamate, and particularly methionine. matrixscience.comacs.orgresearchgate.net Chloroacetamide, being less reactive, exhibits a lower level of such off-target alkylation. acs.org this compound is expected to display an intermediate selectivity profile. While its primary target remains cysteine, it can react with other highly nucleophilic or accessible residues, though likely to a lesser extent than iodoacetamide. The protonated aminobutyl chain could also influence selectivity by electrostatically attracting the molecule to negatively charged regions of a protein, potentially altering its reaction profile compared to a neutral bromoacetamide.
| Amino Acid Residue | Nucleophilic Group | Reactivity with Haloacetamides | Comments |
|---|---|---|---|
| Cysteine | Thiol (-SH) | High | Primary target, especially in its deprotonated thiolate (S⁻) form. nih.gov |
| Histidine | Imidazole (B134444) ring | Moderate | Can be alkylated, particularly at alkaline pH. nih.gov |
| Lysine | ε-Amino group (-NH₂) | Low to Moderate | Reaction is pH-dependent and generally slower than with cysteine. nih.gov |
| Methionine | Thioether (-S-CH₃) | Moderate | A significant off-target for highly reactive haloacetamides like iodoacetamide. acs.org |
| N-terminus | α-Amino group (-NH₂) | Moderate | Alkylation is possible and has been observed, particularly with excess reagent. matrixscience.com |
Influence of the Aminobutyl Chain on Compound Reactivity and Biological Targeting
The N-(4-aminobutyl) group is not merely a passive linker; it fundamentally influences the compound's physicochemical properties and its interactions within a biological system. researchgate.net At physiological pH, the primary amine of the butyl chain will be predominantly protonated, conferring a positive charge to the molecule.
This positive charge has several implications:
Solubility: The charged nature of the aminobutyl group enhances the water solubility of the parent bromoacetamide structure.
Electrostatic Interactions: The cationic ammonium (B1175870) group can engage in electrostatic or ionic interactions with negatively charged residues on a protein's surface, such as aspartate or glutamate, or with phosphate (B84403) groups in nucleic acids. fiveable.me This can serve as a "steering" mechanism, increasing the local concentration of the compound near specific sites and thereby enhancing the efficiency and specificity of alkylation. nih.gov
Membrane Permeability: The presence of a charged group generally reduces passive diffusion across biological membranes, which could limit its access to intracellular targets unless specific transporters are involved.
Therefore, the aminobutyl chain transforms the bromoacetamide from a simple, relatively non-specific alkylating agent into a more complex probe whose targeting can be influenced by electrostatic and hydrogen bonding interactions.
Rational Design Principles for Modulating Alkylation Specificity and Efficiency
The structure of this compound exemplifies key principles in the rational design of targeted covalent inhibitors and chemical probes. mdpi.com The design can be conceptualized as a "warhead" and "guidance" system.
Warhead Tuning: The electrophilic bromoacetamide moiety is the "warhead." Its reactivity can be precisely tuned. As discussed, replacing bromine with iodine would increase reactivity, while chlorine would decrease it. This allows for optimization to match the nucleophilicity of the intended target while minimizing reactions with off-targets. researchgate.net
Guidance System Design: The aminobutyl chain is the "guidance" element. Its length, flexibility, and charge are critical design parameters. nih.gov
Chain Length: Varying the length of the alkyl chain (e.g., from aminobutyl to aminoethyl or aminohexyl) would alter the spatial distance between the recognition element (the amine) and the reactive warhead, allowing for the precise targeting of a nucleophile located at a specific distance from an anionic binding pocket.
Charge Placement: The terminal amine provides a localized positive charge. Incorporating this charge into different parts of the scaffold could further refine targeting.
Scaffold Rigidity: While the butyl chain is flexible, incorporating more rigid structures could reduce the entropic penalty upon binding and increase specificity.
By systematically modifying both the warhead and the guidance system, it is possible to design molecules with high specificity and efficiency for a desired biological target.
Elucidation of Structure-Reactivity Relationships (SRR) in Chemical Biology Contexts
The study of this compound and its analogues provides a clear framework for understanding structure-reactivity relationships (SRR) in a chemical biology setting. chemrxiv.org SRR analysis seeks to correlate specific structural features of a molecule with its functional output, such as binding affinity, reactivity, or cellular effects.
For this class of compounds, the key SRR considerations are:
The Amide Linkage: The amide group itself is a stable, planar structure that can participate in hydrogen bonding. Its presence differentiates the reactivity from that of simple alkyl halides. stereoelectronics.org
The N-substituent's Influence: The N-(4-aminobutyl) chain dictates the molecule's interaction with the broader biological environment before the covalent reaction occurs. Its charge and hydrogen-bonding capacity are key to target recognition and binding affinity. mdpi.com Modifying this chain (e.g., changing its length or adding aromatic groups) would profoundly impact biological targeting without altering the intrinsic reactivity of the bromoacetamide warhead. chemrxiv.org
Future Horizons: Charting the Trajectory of this compound in Chemical Biology and Materials Science
The bifunctional chemical compound, this compound, is poised at the forefront of significant advancements across multiple scientific disciplines. Its unique architecture, featuring a reactive bromoacetamide warhead and a versatile primary amine handle, positions it as a powerful tool for dissecting complex biological processes and engineering novel functional materials. Emerging research avenues are set to expand its utility, promising next-generation reagents for bioconjugation, deeper integration into proteomics workflows, and novel applications in materials science.
Conclusion
Summary of Key Contributions of Research on N-(4-aminobutyl)-2-bromoacetamide
This compound has been established as a valuable tool in chemical biology due to its bifunctional nature. The compound features a primary amine and a reactive bromoacetamide group, allowing for a two-step reaction sequence. This architecture is central to its primary application as a heterobifunctional cross-linking agent. korambiotech.comthermofisher.com Researchers have capitalized on this structure to conjugate molecules by first reacting the primary amine with an appropriate substrate, and then utilizing the bromoacetamide moiety to alkylate nucleophilic residues, such as the sulfhydryl group of cysteine, in proteins.
A significant contribution of this reagent lies in its application for affinity labeling studies to probe the active sites of enzymes. nih.gov By incorporating this compound into a molecule that has an affinity for a specific protein, researchers can deliver the reactive bromoacetamide group to the protein's binding site. The subsequent covalent modification of amino acid residues within or near the active site allows for their identification, providing critical insights into the enzyme's structure and mechanism. For instance, derivatives of this compound have been used to identify key cysteine and histidine residues in the active site of enzymes like ribulose bisphosphate carboxylase/oxygenase. nih.gov This specific and targeted modification helps in mapping the spatial arrangement of amino acids and understanding their roles in catalysis and binding. nih.gov
The use of this compound and similar bromoacetamide-containing reagents extends to the study of protein-protein interactions and the three-dimensional structure of protein complexes. korambiotech.com By cross-linking interacting proteins, these reagents enable the stabilization of transient interactions, facilitating their isolation and characterization. The defined spacer length of the reagent can also provide distance constraints, aiding in the structural elucidation of macromolecular assemblies.
Perspectives on its Ongoing and Future Impact in Chemical Biology and Related Disciplines
The foundational role of this compound as a versatile chemical tool is poised to continue evolving, with significant potential for future impact in several key areas of chemical biology and beyond. Its utility in covalent ligand design and inhibitor development is an area of expanding interest. As the field of targeted covalent inhibitors grows, the bromoacetamide functional group, a mild electrophile, remains a relevant warhead for targeting non-catalytic cysteine residues in proteins, a strategy of increasing importance in drug discovery.
Future research will likely focus on developing more sophisticated derivatives of this compound. By modifying its backbone, the specificity and efficiency of the cross-linking or labeling reaction can be fine-tuned. For example, incorporating photoactivatable groups could provide temporal and spatial control over the covalent modification, allowing for more precise probing of biological systems. Furthermore, the integration of "click chemistry" handles would facilitate more complex downstream applications, such as the attachment of fluorescent dyes, affinity tags, or drug molecules.
In the realm of proteomics and systems biology, reagents based on the this compound scaffold will continue to be valuable for activity-based protein profiling (ABPP). ABPP platforms that utilize such probes can provide a global snapshot of enzyme activities in complex biological samples, offering powerful insights into disease states and drug responses. The development of novel, multiplexed probes based on this chemistry could enable the simultaneous monitoring of multiple enzyme families.
Ultimately, the enduring legacy and future potential of this compound lie in its simplicity and functional versatility. It serves as a fundamental building block and a source of chemical inspiration for the design of next-generation chemical probes and bioconjugation reagents. Its impact will persist not only through its direct use but also through the innovative tools and methodologies that are developed from its core chemical principles, promising continued advancements in our understanding of complex biological systems.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16504-93-1 | sigmaaldrich.comsigmaaldrich.comaksci.com |
| Molecular Formula | C6H13BrN2O | sigmaaldrich.comaksci.com |
| Molecular Weight | 209.09 g/mol | sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | WNGZQMKZVLWGOD-UHFFFAOYSA-N | sigmaaldrich.com |
Q & A
Synthesis Optimization
Q: How can researchers optimize the synthesis of N-(4-aminobutyl)-2-bromoacetamide to improve yield and purity in academic settings? A:
- Coupling Agents : Use carbodiimide-based reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation, as demonstrated in analogous bromoacetamide syntheses. Triethylamine is often added to neutralize byproducts and enhance reaction efficiency .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Recrystallization from methylene chloride or ethanol can further improve purity .
- Yield Monitoring : Track reaction progress using thin-layer chromatography (TLC) or HPLC to optimize reaction time and temperature.
Structural Characterization
Q: What advanced techniques are recommended to confirm the molecular structure and purity of this compound? A:
- Single-Crystal X-ray Diffraction : Resolve the crystal structure to confirm bond lengths, angles, and stereochemistry, as applied to related bromoacetamide derivatives .
- Spectroscopy :
- NMR : Use H and C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to verify functional groups and substituent positions. Compare with literature data for analogous compounds .
- IR and Mass Spectrometry : Confirm the presence of amide (C=O, N-H) and bromoacetamide (C-Br) groups via characteristic peaks .
Reactivity and Mechanistic Studies
Q: How does the bromoacetamide moiety influence the compound’s reactivity in nucleophilic substitution reactions? A:
- Leaving Group Tendency : The bromine atom acts as a strong leaving group, enabling reactions with nucleophiles (e.g., thiols, amines) under mild conditions. Monitor reactivity using kinetic studies in polar aprotic solvents (e.g., DMF or acetonitrile) .
- Competing Pathways : Investigate potential hydrolysis of the bromoacetamide group in aqueous media by varying pH (e.g., buffered solutions at pH 7.4 vs. 9.0) and analyzing degradation products via LC-MS .
Biological Activity Assessment
Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A:
- Enzyme Inhibition : Use fluorogenic or chromogenic substrates in assays targeting cysteine proteases or acetyltransferases, leveraging the electrophilic bromoacetamide group’s affinity for thiols .
- Cytotoxicity Screening : Perform MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7), adhering to strict safety protocols for bromoacetamide handling due to its alkylating potential .
Data Discrepancy Resolution
Q: How should researchers address inconsistencies in NMR or crystallographic data for this compound? A:
- Purity Verification : Re-purify the compound and reacquire spectra. Impurities (e.g., unreacted starting materials) can distort signals .
- Solvent Effects : Test multiple deuterated solvents (e.g., D2O for exchangeable protons) to resolve splitting patterns .
- Crystallographic Validation : Compare unit cell parameters with published structures of related bromoacetamides to identify polymorphic variations .
Stability and Storage
Q: What conditions are critical for maintaining the stability of this compound in long-term studies? A:
- Temperature : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidative degradation .
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers, as bromoacetamides are prone to hydrolysis in humid environments .
- Light Sensitivity : Protect from UV exposure by using amber vials, especially in solution phase .
Advanced Applications in Drug Discovery
Q: How can this compound be utilized in the development of covalent inhibitors or prodrugs? A:
- Covalent Targeting : Design derivatives where the bromoacetamide group selectively alkylates cysteine residues in target proteins (e.g., kinases), confirmed via mass spectrometry-based proteomics .
- Prodrug Activation : Explore pH-sensitive or enzyme-cleavable linkers to release active moieties in specific biological compartments (e.g., tumor microenvironments) .
Safety and Compliance
Q: What safety protocols are essential when handling this compound in laboratory settings? A:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
- Waste Disposal : Neutralize bromoacetamide waste with sodium thiosulfate to reduce alkylation hazards before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
